molecular formula C14H15NO3S B6372547 3-Methyl-5-(3-methylsulfonylaminophenyl)phenol CAS No. 1261996-40-0

3-Methyl-5-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6372547
CAS No.: 1261996-40-0
M. Wt: 277.34 g/mol
InChI Key: TYDQNPOLUCZBFM-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-methylsulfonylaminophenyl)phenol is a phenolic compound that has garnered interest in various scientific research areas due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenol group, a methyl group, and a methylsulfonylaminophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-methylsulfonylaminophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-methylsulfonylaminophenyl)phenol is not fully understood. it is believed that the compound exerts its effects by binding to specific receptors in the body, triggering a cascade of biochemical and physiological responses. These responses may include inhibition of certain enzymes, modulation of signaling pathways, and interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(3-methylsulfonylaminophenyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its phenolic structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[3-(3-hydroxy-5-methylphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-6-12(9-14(16)7-10)11-4-3-5-13(8-11)15-19(2,17)18/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDQNPOLUCZBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684042
Record name N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-40-0
Record name N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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